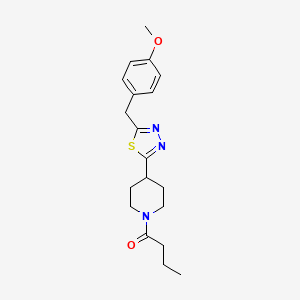

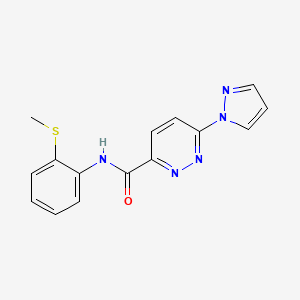

![molecular formula C32H30N4O3 B2653616 2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 868966-18-1](/img/structure/B2653616.png)

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Synthesis Analysis

The synthesis of this compound involves the use of the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The specific details of the synthesis process are not available in the retrieved sources.Molecular Structure Analysis

The substituted piperazine ring in this compound adopts a chair conformation . The dihedral angle between the mean planes of the aromatic rings is 71.61 (8)° .Wissenschaftliche Forschungsanwendungen

Anti-Convulsant Agents

A novel series of benzhydryl piperazine derivatives, including this compound, have been synthesized and screened for their anticonvulsant and neurotoxic activity . These compounds were examined in the maximal electroshock-induced seizures (MES) after being injected into rats at doses of 30, 100, and 300 mg/kg body weight .

Cyanation of Arenes

This compound has been used in the Cu(OAc)2-mediated cyanation of arenes . Benzimidazole was used as the directing group with 2-(4-methylpiperazin-1-yl)acetonitrile as the cyano source . A series of cyano derivatives were obtained in moderate to good yields using this method .

Synthesis of Triazole Derivatives

This compound is structurally similar to 2-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole-3-thione , suggesting potential use in the synthesis of triazole derivatives.

Neurotoxicity Studies

The neurotoxicity of this compound and related benzhydryl piperazine derivatives has been assessed using the rotarod method . This provides valuable information about the safety and potential side effects of these compounds.

Development of Fluorescent Materials

In one study, a fluorescent material was obtained by derivative reactions of the cyanide product . This suggests potential applications of this compound in the development of new fluorescent materials.

Drug Discovery and Development

Given its pharmacological properties, this compound could be a valuable starting point for the development of new drugs. Its anticonvulsant activity, in particular, suggests potential applications in the treatment of epilepsy and related conditions .

Wirkmechanismus

As a human carbonic anhydrase (hCA) inhibitor, this compound works by inhibiting the activity of hCA, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and proton ions . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Eigenschaften

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N4O3/c1-22-20-27(34-30-25-14-8-9-15-26(25)39-32(38)29(22)30)33-28(37)21-35-16-18-36(19-17-35)31(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,20,31H,16-19,21H2,1H3,(H,33,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONVOZHHRCILMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

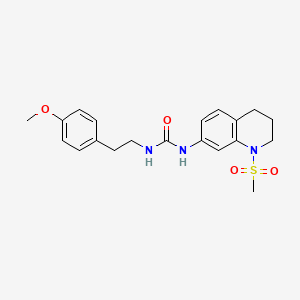

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)

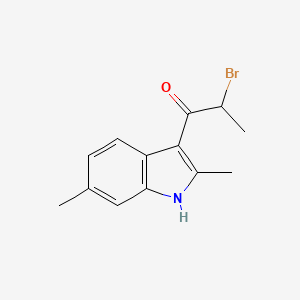

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2653537.png)

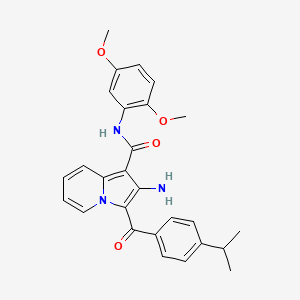

![4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol](/img/structure/B2653544.png)

![2-(4-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2653545.png)

![2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2653547.png)

![[2-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B2653548.png)